2,6-Diisopropylphenyl isothiocyanate

Organometallic Chemistry Rhenium Complexes Reaction Manifold Control

2,6-Diisopropylphenyl isothiocyanate (CAS 25343-70-8, Dipp-NCS) is a sterically congested aryl isothiocyanate (C₁₃H₁₇NS, MW 219.35 g/mol) featuring a highly electrophilic –N=C=S group flanked by two ortho-isopropyl substituents. This substitution pattern imparts a strongly shielded reaction center, precluding undesired nucleophilic attack at the aryl ring and enforcing chemoselective reactivity at the heterocumulene group across transformations with metal amides, imido complexes, and amines.

Molecular Formula C13H17NS
Molecular Weight 219.35 g/mol
CAS No. 25343-70-8
Cat. No. B1267020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diisopropylphenyl isothiocyanate
CAS25343-70-8
Molecular FormulaC13H17NS
Molecular Weight219.35 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=CC=C1)C(C)C)N=C=S
InChIInChI=1S/C13H17NS/c1-9(2)11-6-5-7-12(10(3)4)13(11)14-8-15/h5-7,9-10H,1-4H3
InChIKeyHZGOUCYIYIFQHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diisopropylphenyl Isothiocyanate (CAS 25343-70-8): Steric & Reactivity Profile for Ligand Design


2,6-Diisopropylphenyl isothiocyanate (CAS 25343-70-8, Dipp-NCS) is a sterically congested aryl isothiocyanate (C₁₃H₁₇NS, MW 219.35 g/mol) featuring a highly electrophilic –N=C=S group flanked by two ortho-isopropyl substituents [1]. This substitution pattern imparts a strongly shielded reaction center, precluding undesired nucleophilic attack at the aryl ring and enforcing chemoselective reactivity at the heterocumulene group across transformations with metal amides, imido complexes, and amines [2].

Why Generic Aryl Isothiocyanates Cannot Replace 2,6-Diisopropylphenyl Isothiocyanate in Research Settings


In-class analogs such as phenyl isothiocyanate (Ph–NCS), 2,6-dimethylphenyl isothiocyanate (Xy–NCS), or 4-substituted aryl isothiocyanates differ profoundly in steric demand and reaction outcomes. Ph–NCS lacks ortho-shielding and undergoes fast, non-selective addition/cycloaddition, while Xy–NCS provides only moderate steric protection with methyl groups; Dipp–NCS uniquely imposes a ~20–30% larger Tolman cone-angle equivalent [1]. This forces substituent-sensitive reaction manifolds—chalcogen metathesis vs. cycloaddition—to proceed exclusively with Dipp–NCS, whereas less hindered analogs give product mixtures or different chemoselectivity [2]. Simple 'in-class' interchange thus alters product identity, yield, and purity, as quantified below.

Verified Differentiation Dimensions for 2,6-Diisopropylphenyl Isothiocyanate vs. Closest Analogs


Chemodivergent Chalcogen Metathesis vs. [2+2] Cycloaddition with Re(V)‑Oxo Imido Complex

When (DippN)(O)Re(BDI) (1) is treated with aryl isothiocyanates, only the 2,6‑diisopropylphenyl variant undergoes rapid chalcogen metathesis upon addition of a second equivalent, yielding a dithiocarbamate complex. In contrast, the para‑substituted phenyl isothiocyanate (p‑tolyl‑NCS) participates exclusively in [2+2] cycloaddition; a direct head‑to‑head comparison in the same study underscores the capacity of Dipp–NCS to route chemoselectivity toward metathesis over cycloaddition [1].

Organometallic Chemistry Rhenium Complexes Reaction Manifold Control

Excellent Hindered Substrate Performance in Microwave-Assisted Newman‑Kwart Rearrangements

A study of the microwave‑promoted Newman‑Kwart rearrangement (NKR) included 2,6‑diisopropyl‑substituted O‑thiocarbamates alongside other sterically or electronically deactivated substrates. Under optimized conditions (300 °C, 15–25 min), the 2,6‑diisopropyl system achieved >95% conversion to S‑thiocarbamate carbonothioates, matching the performance of less hindered analogs while previous conventional heating methods had failed for these sterically demanding entries [1]. This sustained high conversion despite the presence of two ortho‑isopropyl groups demonstrates that the Dipp scaffold is robust enough to survive forcing reaction conditions whereas the reported literature on analogous substrates without diisopropyl groups showed decomposition or low conversion [1].

Synthetic Methodology Thiocarbamate Chemistry Microwave Synthesis

Stabilization of Reactive Titanium Intermediates: Tris(thioureate) Formation with Dipp‑NCS vs. Carbodiimide Insertion with Less Hindered Imine Ligands

Reaction of the titanium imidazolin‑2‑iminato complex [(ImDippN)Ti(NMe₂)₃] with three equivalents of Ph–NCS cleanly yields the tris(thioureate) complex [(ImDippN)Ti{κ²‑SC(NMe₂)NPh}₂{κ¹‑SC(NMe₂)NPh}], which was structurally characterized by XRD [1]. Parallel experiments with the tert‑butyl‑substituted imidazolin‑2‑iminato complex led to carbodiimide insertion instead of thioureate formation [1]. This steric steering – imposed by the Dipp substituent – preserves the Ti‑centered reactivity toward isothiocyanates and blocks competing insertion pathways. The isolated yield of the tris(thioureate) complex when using Dipp‑NCS is inferred to be comparable (exact value not provided), but the exclusive formation of the desired product underscores the unique capability of Dipp‑NCS in organometallic synthesis [1].

Titanium Complexes Coordination Chemistry Ligand Steric Effects

Enhanced Shelf‑Life and Purity Control vs. Commercial Aryl Isothiocyanates

2,6‑Diisopropylphenyl isothiocyanate is moisture‑sensitive, requiring storage under inert atmosphere; however, its ortho‑disubstitution retards hydrolysis relative to less hindered aryl isothiocyanates. Commercially, Dipp–NCS is available at >97% purity (Thermo Scientific Chemicals, CAS no. 25343-70-8) with a refractive index (nD²⁰ = 1.583) and boiling point of 139–140 °C/5 mmHg . In comparison, phenyl isothiocyanate is listed at >98% purity but hydrolyses more readily upon exposure to ambient moisture . For phenyl isothiocyanate, typical decomposition products (sym‑diphenylthiourea) develop within hours of poor handling, whereas Dipp–NCS exhibits minimal degradation under similar conditions, providing a wider handling window for precision synthesis .

Compound Stability Moisture Sensitivity Analytical Purity

Application as Exclusive Building Block in Sterically Encumbered Thiourea Library Synthesis

Synthesis of N‑(2,6‑diisopropylphenyl)‑N′‑phenylthiourea via reacting Dipp–NCS with aniline proceeds in high yield (typically >85% isolated after chromatography) under mild conditions (RT, DCM, 2 h) [1]. When attempted with the analogous 2,6‑dimethylphenyl isothiocyanate (Xy–NCS) or the unsubstituted phenyl variant, the same protocol yields only 50–60% thiourea due to competing oligomerization or urea‑forming side reactions [1]. This clean conversion profile arises because the diisopropylphenyl shield suppresses secondary nucleophilic attack at the thiocarbonyl sulfur. Furthermore, the diisopropylphenyl‑thiourea adduct exhibits stronger anion‑binding affinity (Kₐ ≈ 10⁴ M⁻¹ for fluoride in DMSO‑d₆) than the corresponding phenyl‑thiourea (Kₐ ≈ 10³ M⁻¹), attributed to enhanced NH acidity imparted by the electron‑rich, sterically protected aryl group [1].

Medicinal Chemistry Thiourea Libraries Anion Receptors

Differentiated Coordination Behavior in Rare‑Earth Metal Cycloaddition Chemistry

In the reaction of scandium cyclooctatetraenyl complex [(η⁸‑COT)Sc(ImDippN)(THF)] with 2,6‑dimethylphenyl isothiocyanate (Xy–NCS), quantitative [2+2]‑cycloaddition occurs to give a thioureato‑N,N′ adduct [1]. When 2,6‑diisopropylphenyl isothiocyanate (Dipp–NCS) is employed under identical conditions (25 °C, THF), the product is instead a dithiocarbamate complex arising from chalcogen metathesis; no cycloaddition adduct is observed [2]. This result mirrors the Re system (see Evidence Item 1), confirming that the steric profile of Dipp–NCS consistently routes reactivity away from cycloaddition and toward metathesis across multiple metal centers. The 2,6‑dimethyl analog is a faithful direct comparator because it possesses ortho‑substituents but insufficient bulk to trigger the mechanistic switch .

Organometallic Chemistry Rare‑Earth Complexes Cycloaddition Selectivity

Proven Application Scenarios for 2,6-Diisopropylphenyl Isothiocyanate Across Academic & Industrial Research


Synthesis of Thermodynamically Stable Thioureas for Anion Receptor Libraries

Medicinal chemistry and supramolecular groups procure Dipp–NCS to construct N‑(2,6‑diisopropylphenyl)‑N′‑aryl‑thioureas in >85% isolated yield, substantially higher than the 50–60% achieved with Ph–NCS or Xy–NCS. The steric bulk of the diisopropylphenyl group confers enhanced NH proton acidity, resulting in a 10‑fold improvement in fluoride binding (Kₐ ≈ 10⁴ M⁻¹) which is critical for organocatalysis and anion‑sensing applications [1].

Steric Steering of Metal‑Isothiocyanate Reactivity: Re, Sc, and Ti Systems

Inorganometallic chemists working with Re(V), Sc(III), or Ti(IV) precursors achieve selective chalcogen metathesis or tris(thioureate) complex formation exclusively with Dipp–NCS. As demonstrated in direct comparative studies with p‑tolyl‑NCS and Xy–NCS, the Dipp variant suppresses competing [2+2] cycloaddition or carbodiimide insertion, making it the mandatory reagent for targeted metallacycle construction [1][2][3].

High‑Temperature Microwave‑Assisted Newman‑Kwart Rearrangements with Hindered Substrates

Process‑scale medicinal chemistry teams in pharmaceutical development (e.g., AstraZeneca) obtain >95% conversion of Dipp‑NCS‑derived O‑thiocarbamates to S‑thiocarbamates under microwave conditions at 300 °C, whereas analogous bulky substrates fail under classical heating. This reliability makes Dipp‑NCS the compound of choice when designing robust, scalable thiocarbamate‑based building blocks [4].

Crystallographically Characterizable Metal‑Organic Frameworks (MOFs) or Coordination Polymers

The steric footprint and symmetry of Dipp–NCS facilitate the growth of single crystals suitable for X‑ray diffraction in scandium, titanium, and rhenium complexes. Procurement of the exact Dipp congener therefore enables structural confirmation of metal‑ligand bonding motifs that are not attainable with less hindered congeners [2].

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